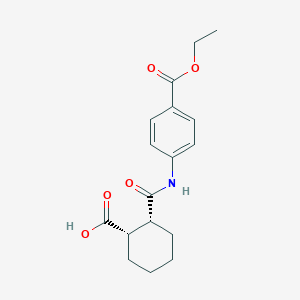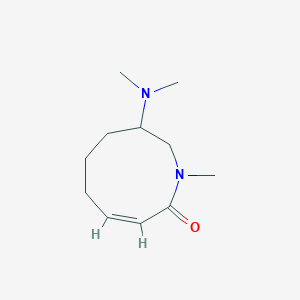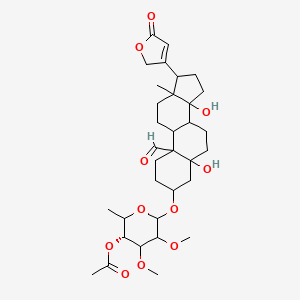
cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid is a chemical compound with the molecular formula C17H21NO5 and a molecular weight of 319.361 g/mol . This compound is known for its unique structure, which includes an ethoxycarbonyl group attached to a phenyl ring, and a hexahydrophthalamic acid moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid typically involves the reaction of hexahydrophthalic anhydride with 4-(ethoxycarbonyl)aniline under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using recrystallization techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activities, leading to various biological effects .
Comparación Con Compuestos Similares
cis-N-(4-(Ethoxycarbonyl)phenyl)hexahydrophthalamic acid can be compared with other similar compounds, such as:
- cis-N-(4-Acetylphenyl)hexahydrophthalamic acid
- cis-N-(3-Chloro-2-methylphenyl)hexahydrophthalamic acid
- cis-N-(2,3-Dichlorophenyl)hexahydrophthalamic acid
- cis-N-(Hexadecyl)hexahydrophthalamic acid
These compounds share a similar hexahydrophthalamic acid core but differ in the substituents attached to the phenyl ring.
Propiedades
Número CAS |
17716-20-0 |
|---|---|
Fórmula molecular |
C17H21NO5 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(1S,2R)-2-[(4-ethoxycarbonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H21NO5/c1-2-23-17(22)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)16(20)21/h7-10,13-14H,2-6H2,1H3,(H,18,19)(H,20,21)/t13-,14+/m1/s1 |
Clave InChI |
IOLUJWPGKYFKOB-KGLIPLIRSA-N |
SMILES isomérico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)[C@@H]2CCCC[C@@H]2C(=O)O |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[26-[[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]amino]-26-oxohexacosyl] (Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoate](/img/structure/B11940970.png)
![1-[2-(Hydroxymethyl)phenyl]cyclohexanol](/img/structure/B11940976.png)






